N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17459723
InChI: InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-5-7-15-8-6-11/h11,13H,5-10H2,1-4H3
SMILES:
Molecular Formula: C12H26N2S
Molecular Weight: 230.42 g/mol

N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine

CAS No.:

Cat. No.: VC17459723

Molecular Formula: C12H26N2S

Molecular Weight: 230.42 g/mol

* For research use only. Not for human or veterinary use.

N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine -

Specification

Molecular Formula C12H26N2S
Molecular Weight 230.42 g/mol
IUPAC Name N,N,2,2-tetramethyl-N'-(thian-4-yl)propane-1,3-diamine
Standard InChI InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-5-7-15-8-6-11/h11,13H,5-10H2,1-4H3
Standard InChI Key FFMDGDJJZCKWTC-UHFFFAOYSA-N
Canonical SMILES CC(C)(CNC1CCSCC1)CN(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a propane-1,3-diamine backbone substituted with four methyl groups (N1,N1,2,2-tetramethyl) and a tetrahydro-2H-thiopyran-4-yl moiety at the N3 position. The thiopyran ring introduces sulfur into the system, creating a six-membered saturated heterocycle with distinct electronic properties compared to oxygen-containing analogs.

Key structural features include:

  • Stereoelectronic Effects: The sulfur atom’s polarizability enhances π-backbonding interactions, potentially influencing molecular conformation and reactivity.

  • Steric Environment: Tetramethyl substitution on the diamine chain creates significant steric hindrance, likely affecting ligand-receptor interactions in biological systems.

Physicochemical Characteristics

Experimental and calculated properties are summarized below:

PropertyValue/Description
Molecular FormulaC12H26N2S
Molecular Weight230.42 g/mol
IUPAC NameN,N,2,2-tetramethyl-N'-(thian-4-yl)propane-1,3-diamine
Canonical SMILESCC(C)(CNC1CCSCC1)CN(C)C
InChI KeyFFMDGDJJZCKWTC-UHFFFAOYSA-N
PubChem CID43394866
Predicted LogP2.81 (XLogP3-AA)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s relatively high lipophilicity (LogP ≈ 2.8) suggests moderate membrane permeability, while the presence of multiple hydrogen bond donors/acceptors indicates potential for targeted molecular interactions.

Synthetic Methodologies

Established Synthesis Routes

While no direct synthesis protocol for this specific compound is publicly documented, analogous diamines are typically synthesized through:

  • Nucleophilic Substitution: Reaction of primary amines with alkyl halides under basic conditions .

  • Reductive Amination: Catalytic hydrogenation of imine intermediates derived from ketones/aldehydes .

  • Heterocyclic Functionalization: Coupling pre-formed thiopyran derivatives with diamine precursors via Mitsunobu or Ullmann-type reactions.

The patent CN101735068A details a related synthesis using Cu-Co-Ni/Al2O3 catalysts for similar tetramethylated diamines, suggesting potential applicability through substrate modification . Critical reaction parameters include:

  • Temperature: 150-250°C

  • Pressure: 2-5 MPa H2

  • Catalyst Loading: 5-15 wt% relative to substrate

Structural Analogs and Comparative Analysis

Comparative data with the 3-thiopyran isomer highlights positional effects on molecular properties:

Parameter4-Thiopyran Derivative3-Thiopyran Derivative
Molecular FormulaC12H26N2SC12H26N2S
Molecular Weight230.42 g/mol230.42 g/mol
Thiopyran SubstitutionPara (4-position)Meta (3-position)
Predicted LogD7.42.32.1
Synthetic Complexity4.2/54.5/5

The 4-substituted derivative exhibits slightly higher lipophilicity, potentially enhancing blood-brain barrier penetration in pharmacological applications.

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